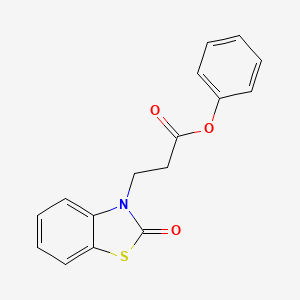

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused with a propionic acid phenyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester typically involves the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminobenzenethiol with phenylacetic acid under acidic conditions to form the benzothiazole ring. This intermediate is then esterified with phenyl propionate to yield the final product. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or amines.

Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

Recent studies have indicated that derivatives of benzothiazole, including 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester, exhibit potential as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial in regulating glucose metabolism and lipid homeostasis, making them targets for the treatment of type 2 diabetes mellitus. A specific study demonstrated that modifications to the benzothiazole scaffold enhanced binding affinity and biological activity, leading to significant reductions in serum triglycerides and glucose levels in animal models .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Research has shown that benzothiazole derivatives can inhibit neuroinflammation and oxidative stress pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines in microglial cells, thereby offering a protective effect on neuronal health .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. A study highlighted its use in polyvinyl chloride (PVC) composites, where it improved the material's resistance to thermal degradation while maintaining flexibility .

Nanocomposites

The compound has also been utilized in the development of nanocomposites. By integrating this compound with nanoparticles, researchers have achieved enhanced conductivity and strength in composite materials. This application is particularly relevant for electronic devices where lightweight yet strong materials are required .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester involves its interaction with specific molecular targets In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Oxo-benzothiazol-3-YL)-acetic acid phenyl ester

- 3-(2-Oxo-benzothiazol-3-YL)-propionic acid methyl ester

- 2-(2-Oxo-benzothiazol-3-YL)-acetic acid 3,4-dinitro-phenyl ester

Uniqueness

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is unique due to its specific ester linkage and the presence of the propionic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Actividad Biológica

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a propionic acid phenyl ester. The presence of the benzothiazole ring is crucial for its biological activity, as it often enhances interactions with biological targets.

Anticancer Activity

Research indicates that compounds related to benzothiazole exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results in inhibiting the growth of breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The antiproliferative activity of this compound is hypothesized to be linked to its ability to inhibit specific signaling pathways such as PI3K and mTOR, which are crucial in cancer proliferation and survival .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties . The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory conditions. In vitro studies have demonstrated that related compounds can effectively reduce COX-1 and COX-2 activity, which are key enzymes in the inflammatory response .

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been documented, showing effectiveness against various bacterial strains. The structure-activity relationship indicates that modifications on the benzothiazole ring can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as COX, the compound can modulate inflammatory pathways.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : The compound may affect signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

- Anticancer Efficacy : A study demonstrated that a series of benzothiazole derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : Another investigation reported significant inhibition of COX enzymes by modified benzothiazole compounds, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Testing : A recent study evaluated the antibacterial activity of various derivatives against resistant bacterial strains, finding that certain modifications significantly enhanced efficacy .

Propiedades

IUPAC Name |

phenyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZQPFPZGFFELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.